2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide
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Overview
Description
2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide is a chemical compound with the molecular formula C7H5BrN4·HBr It is a derivative of pyrazine and pyrazole, both of which are heterocyclic compounds containing nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide typically involves the bromination of pyrazole derivatives followed by coupling with pyrazine. One common method includes the reaction of 4-bromo-1H-pyrazole with pyrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would result in a reduced form of the compound.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazine and pyrazole rings provide a scaffold that can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine: Similar in structure but differs in the position of the bromine atom.
4-Bromopyrazole: A simpler compound with only the pyrazole ring and a bromine atom.
2,6-Di(1H-pyrazol-3-yl)pyridine: Contains additional pyrazole rings, offering different reactivity and applications.
Uniqueness
2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both pyrazine and pyrazole rings allows for versatile reactivity and a wide range of applications in various fields.
Properties
CAS No. |
1357943-73-7 |
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Molecular Formula |
C7H6Br2N4 |
Molecular Weight |
305.96 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyrazine;hydrobromide |
InChI |
InChI=1S/C7H5BrN4.BrH/c8-5-3-11-12-7(5)6-4-9-1-2-10-6;/h1-4H,(H,11,12);1H |
InChI Key |
VATVHILTZVGTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)Br.Br |
Origin of Product |
United States |
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